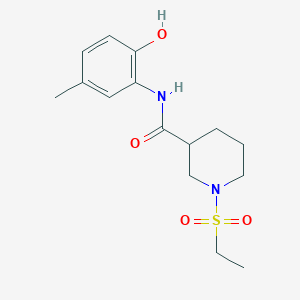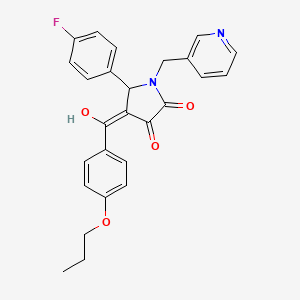![molecular formula C20H17ClN2O3 B5417053 2-(4-chlorophenyl)-4-[(5-phenyl-1,3-oxazol-4-yl)carbonyl]morpholine](/img/structure/B5417053.png)
2-(4-chlorophenyl)-4-[(5-phenyl-1,3-oxazol-4-yl)carbonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-[(5-phenyl-1,3-oxazol-4-yl)carbonyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPOP and is known for its unique chemical structure, which makes it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of CPOP is not yet fully understood. However, researchers have found that CPOP interacts with various biological molecules, including enzymes and receptors, which can lead to changes in cellular function. These changes can then be studied to gain a better understanding of various biological processes.
Biochemical and Physiological Effects:
CPOP has been shown to have a wide range of biochemical and physiological effects. For example, CPOP has been found to inhibit the activity of certain enzymes, which can have a significant impact on cellular function. Additionally, CPOP has been shown to modulate the activity of various receptors, which can affect neurotransmitter signaling and other physiological processes.
实验室实验的优点和局限性
One of the primary advantages of using CPOP in lab experiments is its unique chemical structure, which makes it a valuable tool for studying various biological processes. Additionally, CPOP is relatively easy to synthesize and can be purified to a high degree of purity. However, there are also limitations to using CPOP in lab experiments. For example, CPOP can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on CPOP. Some possible areas of research include:
1. Further studies on the mechanism of action of CPOP to gain a better understanding of how it interacts with various biological molecules.
2. Development of new methods for synthesizing and purifying CPOP to improve its use in lab experiments.
3. Exploration of the potential therapeutic applications of CPOP, including its use as a drug target or as a tool for drug discovery.
4. Investigation of the potential toxic effects of CPOP at different concentrations to better understand its limitations in lab experiments.
Conclusion:
In summary, CPOP is a valuable tool for studying various biological processes and has potential applications in drug discovery and other areas of research. While there are limitations to using CPOP in lab experiments, ongoing research is exploring ways to overcome these limitations and to further our understanding of this unique compound.
合成方法
The synthesis of CPOP is a complex process that involves several steps. One of the most common methods used to synthesize CPOP is through the reaction of 4-chloroaniline and 5-phenyl-1,3-oxazole-4-carboxylic acid in the presence of a catalyst. This reaction results in the formation of CPOP, which can then be purified and used for various research applications.
科学研究应用
CPOP has been extensively studied for its potential applications in scientific research. One of the primary applications of CPOP is in the field of drug discovery. Researchers have found that CPOP can be used as a tool to identify new drug targets and to develop more effective treatments for various diseases.
属性
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(5-phenyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-8-6-14(7-9-16)17-12-23(10-11-25-17)20(24)18-19(26-13-22-18)15-4-2-1-3-5-15/h1-9,13,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJNBGLQOFQICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(OC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-trimethoxy-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5416975.png)
![4-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5416993.png)

![1-butyl-2-[2-(4-fluorophenyl)vinyl]-1H-benzimidazole](/img/structure/B5417005.png)
![5-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3-isoxazolecarboxamide](/img/structure/B5417013.png)
![2-methoxy-4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B5417022.png)
![1-allyl-4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5417024.png)
![methyl 4-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5417025.png)

![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5417035.png)
![N-[3-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5417048.png)

![4-(2,4-dimethoxybenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5417063.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylpropanamide](/img/structure/B5417065.png)